![molecular formula C24H28N2O3S B2854396 4-(Azepan-1-yl)-6-ethoxy-3-tosylquinoline CAS No. 866848-31-9](/img/structure/B2854396.png)
4-(Azepan-1-yl)-6-ethoxy-3-tosylquinoline
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Description
Azepan-1-yl compounds are a class of organic compounds containing a seven-membered saturated ring of five carbon atoms and two nitrogen atoms . They are used in the synthesis of various pharmaceuticals and have been studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of azepan-1-yl compounds can be complex and often involves multiple steps. The exact method would depend on the specific compound being synthesized.Molecular Structure Analysis
The molecular structure of azepan-1-yl compounds is characterized by a seven-membered ring containing five carbon atoms and two nitrogen atoms . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Azepan-1-yl compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of azepan-1-yl compounds, such as their melting point, boiling point, and solubility, would depend on their specific structure .Mechanism of Action
The mechanism of action of azepan-1-yl compounds would depend on their specific structure and the biological system in which they are acting . For example, some azepan-1-yl compounds are selective estrogen receptor modulators (SERMs), which means they can either activate or inhibit the estrogen receptor depending on the context .
Safety and Hazards
properties
IUPAC Name |
4-(azepan-1-yl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-3-29-19-10-13-22-21(16-19)24(26-14-6-4-5-7-15-26)23(17-25-22)30(27,28)20-11-8-18(2)9-12-20/h8-13,16-17H,3-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJJGEYNUBMGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-6-ethoxy-3-tosylquinoline |
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